4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
Description
4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid (CAS: 878714-38-6, Molecular Formula: C₁₃H₁₁ClN₂O₂, Molecular Weight: 262.70) is a benzoic acid derivative substituted at the 3-position with a pyridin-4-ylmethyl amino group and at the 4-position with a chlorine atom . This compound is characterized by its dual functional groups: the carboxylic acid moiety enhances solubility and hydrogen-bonding capacity, while the pyridine ring contributes to π-π stacking interactions in biological systems. It is frequently employed as a building block in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting histone deacetylases (HDACs) .
Properties
IUPAC Name |
4-chloro-3-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-2-1-10(13(17)18)7-12(11)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZYALXKNRPJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NCC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235110 | |
| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878714-38-6 | |
| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878714-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the reaction of 4-chlorobenzoic acid with pyridin-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is primarily utilized as a building block in organic synthesis. It can be employed in the preparation of various derivatives and complex molecules. For instance, it can undergo reactions such as amination, acylation, and coupling to form more intricate structures that are valuable in pharmaceuticals and materials science .
Biological Applications
Biological Activity and Mechanism of Action
Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential role as an enzyme inhibitor and its ability to bind to specific receptors, which may modulate biological pathways. This compound's mechanism of action typically involves interaction with target enzymes or receptors, leading to alterations in their activity .
Medicinal Chemistry
Therapeutic Potential
The therapeutic effects of this compound have been explored in various contexts, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially inhibiting tumor growth through specific molecular interactions .
- Antimicrobial Properties : The compound has also shown promise in antimicrobial applications, where it can inhibit the growth of certain bacteria and fungi .
- Anti-inflammatory Effects : Research into similar compounds indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials .
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the successful synthesis of a series of novel compounds derived from this compound through various coupling reactions. The resulting compounds exhibited enhanced biological activities compared to their precursors, highlighting the utility of this compound in drug discovery .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of derivatives synthesized from this compound against a range of pathogens. The results indicated significant inhibition zones in bacterial cultures treated with these derivatives, suggesting a promising avenue for developing new antimicrobial agents .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules |
| Biological Activity | Enzyme inhibition, receptor binding |
| Medicinal Chemistry | Potential anticancer, antimicrobial, and anti-inflammatory properties |
| Industrial Development | Used in producing advanced materials |
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomers: Pyridine Substitution Effects
The position of the pyridine nitrogen significantly influences electronic and steric properties:
- 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-48-8): This isomer substitutes the pyridine nitrogen at the 3-position, altering hydrogen-bonding patterns and steric interactions. Despite identical molecular weight and formula, its biological activity may differ due to reduced accessibility of the pyridine lone pair .
Table 1: Structural Comparison of Positional Isomers
Substituent Variations at the 3-Position
Modifications at the 3-position drastically alter physicochemical and biological properties:
- Sulfamoyl Derivatives :
- 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 1262010-41-2): The sulfamoyl group increases molecular weight (297.77 g/mol) and introduces sulfonamide-based hydrogen bonding, often enhancing protein binding affinity .
- 4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (CAS: 744262-80-4): The trifluoromethyl group adds hydrophobicity (logP ~3.5) and metabolic stability, making it suitable for enzyme inhibition .
Table 2: Substituent Effects on Properties
Biological Activity
4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound this compound features a chlorobenzoic acid moiety substituted with a pyridin-4-ylmethyl amino group. The synthesis typically involves the reaction of 4-chlorobenzoic acid with pyridin-4-ylmethylamine under conditions that may include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing pathways related to inflammation, cancer progression, and other physiological processes. Specific interactions can lead to alterations in enzyme activity or receptor signaling, which are critical for its therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its effects on epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancers. In vitro studies have demonstrated that derivatives targeting EGFR can induce cytotoxicity in cancer cell lines by activating apoptotic pathways .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It has shown potential as a biochemical probe in studying inflammation-related pathways. For example, similar compounds have demonstrated inhibition of prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses. The IC50 values for related compounds indicate significant potency in inhibiting inflammatory markers .
Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substitution patterns can significantly affect biological activity. For example:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid | Similar structure with pyridin-3 substitution | Moderate anti-inflammatory effects |
| 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid | Similar structure with pyridin-2 substitution | Lower anticancer activity compared to pyridin-4 derivative |
These comparisons highlight the unique efficacy of the pyridin-4 substitution in enhancing biological activity.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant induction of apoptosis through caspase activation .
- Inflammation Models : In animal models of inflammation, derivatives similar to this compound showed reduced edema and cytokine levels, supporting its potential use in treating inflammatory diseases .
- Protein Binding Studies : Interaction studies have indicated that this compound can effectively bind to proteins involved in disease pathways, suggesting a mechanism for its therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
